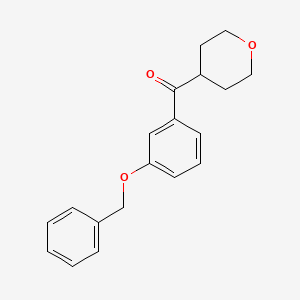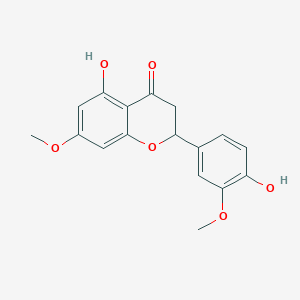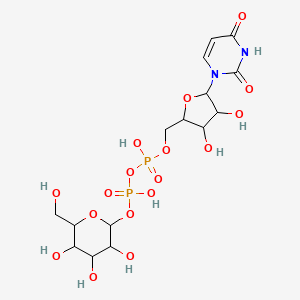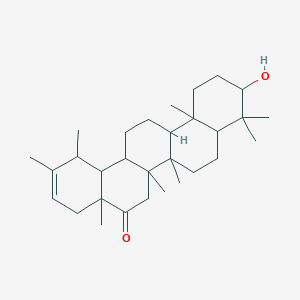
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone: is an organic compound with the molecular formula C19H20O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-4-yl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling with Tetrahydro-2H-pyran-4-yl Methanone: The benzyloxyphenyl intermediate is then coupled with tetrahydro-2H-pyran-4-yl methanone using a Friedel-Crafts acylation reaction. This involves the use of an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Probes: Can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism by which (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its application. For instance:
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate reactions.
In Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
類似化合物との比較
Similar Compounds
- (3-(Phenylmethoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- (3-(Methoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
- Structural Features : The presence of both benzyloxy and tetrahydro-2H-pyran-4-yl groups provides unique reactivity and interaction profiles.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
oxan-4-yl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20O3/c20-19(16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2 |
InChIキー |
OMSRKHGCIXQSBH-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)



![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)
